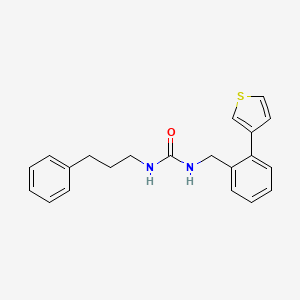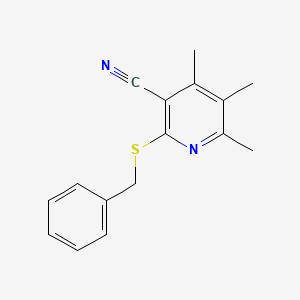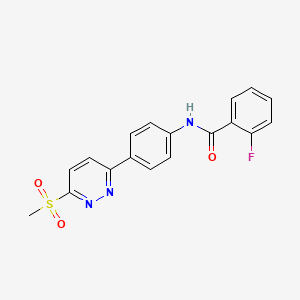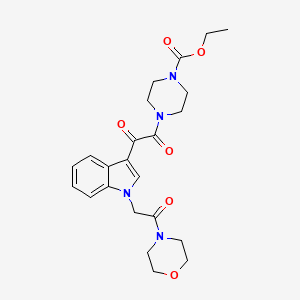![molecular formula C20H20FN3O4S2 B2651225 (2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide CAS No. 500201-72-9](/img/structure/B2651225.png)
(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a sulfonamide group (-S(=O)2-NH-), and a fluorophenyl group (C6H4F) which could contribute to its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure of a compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include melting point, boiling point, solubility, and reactivity .
Applications De Recherche Scientifique
Fluorophenyl-Containing Compounds in Medical Research
Fluorophenyl groups are commonly found in pharmaceuticals and bioactive molecules due to their ability to influence biological activity, stability, and membrane permeability. The presence of a fluorophenyl group can significantly enhance a compound's binding affinity to various biological targets, making it an essential feature in drug design and development for cancer therapy, anti-inflammatory drugs, and antiviral agents. For example, copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline, which include fluorophenyl groups, have shown promising anticancer activity and DNA interaction capabilities, highlighting their potential in medicinal chemistry research (Šimunková et al., 2019).
Carbamothioyl Group Applications in Chemistry
The carbamothioyl group is a functional entity often explored for its role in the synthesis of heterocyclic compounds, which are crucial in developing therapeutic agents. Enaminoketones and enaminothiones, which can be derived from carbamothioyl-containing compounds, serve as versatile intermediates for synthesizing various heterocycles, including pyridines, pyrimidines, and pyrroles. These heterocycles are fundamental structures in many drugs and are investigated for their potential anticonvulsant and biological activities (Negri et al., 2004).
Morpholino-Ylsulfonyl Moieties in Drug Development
Morpholine and its derivatives, including morpholino-ylsulfonyl groups, are of significant interest in pharmaceutical research due to their versatility in drug design. Morpholine derivatives have been associated with a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer effects. The incorporation of morpholino-ylsulfonyl moieties into molecules can improve solubility, bioavailability, and target specificity. A review on morpholine and pyrans derivatives outlines the broad spectrum of pharmacological profiles associated with these structures, underscoring their importance in the development of new therapeutic agents (Asif & Imran, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c21-16-4-1-15(2-5-16)3-10-19(25)23-20(29)22-17-6-8-18(9-7-17)30(26,27)24-11-13-28-14-12-24/h1-10H,11-14H2,(H2,22,23,25,29)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVSZRQVHFSRZ-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

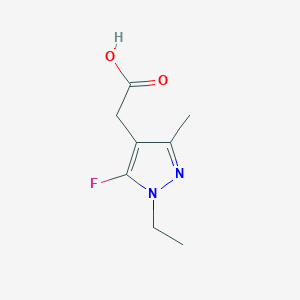
![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)
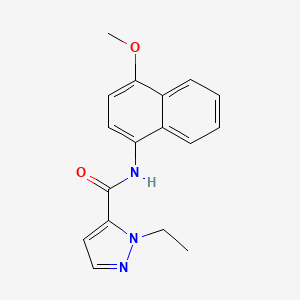
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)
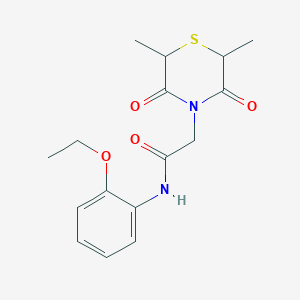


![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
